N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide
Description
N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is a halogenated biphenyl derivative characterized by a tert-butyl carboxamide group at the 3-position, a chlorine substituent at the 4'-position, and an iodine atom at the 5-position of the biphenyl scaffold.
Properties
Molecular Formula |
C17H17ClINO |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
N-tert-butyl-3-(4-chlorophenyl)-5-iodobenzamide |
InChI |
InChI=1S/C17H17ClINO/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,1-3H3,(H,20,21) |
InChI Key |
QLWCIDDCIFUXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: Introduction of chloro and iodo groups onto the biphenyl core using halogenating agents such as N-chlorosuccinimide (NCS) and iodine with oxidizing agents.
Amidation: Formation of the carboxamide group through the reaction of the halogenated biphenyl with tert-butylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure scalability and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The biphenyl core can engage in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce extended biphenyl systems with various functional groups.
Scientific Research Applications
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns, halogenation, and functional groups. Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties:
Key Insights :
- Halogen vs. Alkyl Substituents : The iodine and chlorine substituents in the target compound contribute to higher molecular weight and polarizability compared to methyl/ethyl analogs. This may influence solubility and intermolecular interactions .
- Synthetic Efficiency : The presence of bulky groups (e.g., ethyl) correlates with reduced reaction yields, as seen in the 60% yield for the ethyl-substituted analog versus 76% for the methyl variant .
- Electrophilic Reactivity : Perfluorobenzoyloxy-containing analogs exhibit enhanced electrophilicity due to strong electron-withdrawing effects, which could modify their reactivity in subsequent functionalization steps .
Physicochemical and Functional Comparisons
- Molecular Weight and Polarity: The iodine atom significantly increases molecular weight (∼127 g/mol for I vs.
- Halogen Bonding: Iodine’s large atomic radius and polarizability make it a stronger halogen bond donor compared to chlorine, which could enhance binding affinity in biological or materials applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
